molecular formula C20H21F2NO2 B3227409 (2-fluorophenyl)methyl 1-[(2-fluorophenyl)methyl]piperidine-2-carboxylate CAS No. 1261229-48-4

(2-fluorophenyl)methyl 1-[(2-fluorophenyl)methyl]piperidine-2-carboxylate

Cat. No.: B3227409
CAS No.: 1261229-48-4
M. Wt: 345.4 g/mol
InChI Key: SIVUFRMHSLSRPC-UHFFFAOYSA-N
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Description

(2-fluorophenyl)methyl 1-[(2-fluorophenyl)methyl]piperidine-2-carboxylate: is a chemical compound that belongs to the class of piperidine carboxylates

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-fluorophenyl)methyl 1-[(2-fluorophenyl)methyl]piperidine-2-carboxylate typically involves the reaction of piperidine-2-carboxylic acid with (2-fluorophenyl)methyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or an amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol or amine derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, the compound can be used as a probe to study the interactions of fluorinated aromatic compounds with biological macromolecules.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-fluorophenyl)methyl 1-[(2-fluorophenyl)methyl]piperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl groups can enhance the binding affinity of the compound to its target, leading to increased potency and selectivity. The piperidine ring can also play a role in modulating the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

  • (2-chlorophenyl)methyl 1-[(2-chlorophenyl)methyl]piperidine-2-carboxylate
  • (2-bromophenyl)methyl 1-[(2-bromophenyl)methyl]piperidine-2-carboxylate
  • (2-methylphenyl)methyl 1-[(2-methylphenyl)methyl]piperidine-2-carboxylate

Comparison: Compared to its analogs, (2-fluorophenyl)methyl 1-[(2-fluorophenyl)methyl]piperidine-2-carboxylate exhibits unique properties due to the presence of fluorine atoms. Fluorine atoms can significantly influence the compound’s electronic properties, leading to enhanced metabolic stability and improved binding affinity to molecular targets. This makes the compound particularly valuable in the development of pharmaceuticals and other high-value chemicals.

Properties

IUPAC Name

(2-fluorophenyl)methyl 1-[(2-fluorophenyl)methyl]piperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2NO2/c21-17-9-3-1-7-15(17)13-23-12-6-5-11-19(23)20(24)25-14-16-8-2-4-10-18(16)22/h1-4,7-10,19H,5-6,11-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVUFRMHSLSRPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)OCC2=CC=CC=C2F)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201126421
Record name 2-Piperidinecarboxylic acid, 1-[(2-fluorophenyl)methyl]-, (2-fluorophenyl)methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201126421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261229-48-4
Record name 2-Piperidinecarboxylic acid, 1-[(2-fluorophenyl)methyl]-, (2-fluorophenyl)methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261229-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Piperidinecarboxylic acid, 1-[(2-fluorophenyl)methyl]-, (2-fluorophenyl)methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201126421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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